molecular formula C12H15NO B1601770 1-Phenylpiperidine-4-carbaldehyde CAS No. 111153-74-3

1-Phenylpiperidine-4-carbaldehyde

Cat. No.: B1601770
CAS No.: 111153-74-3
M. Wt: 189.25 g/mol
InChI Key: PRQRNNQMKUAVAB-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-phenylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQRNNQMKUAVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551081
Record name 1-Phenylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111153-74-3
Record name 1-Phenylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 3-bromobenzo[b]thiophene-2-carboxylate features a brominated benzo[b]thiophene ring system with a carboxylate ester functional group. The presence of the bromine atom and the carboxylate group are critical for its biological properties.

The biological activity of methyl 3-bromobenzo[b]thiophene-2-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom enhances the compound's lipophilicity, facilitating membrane permeability and subsequent interaction with intracellular targets.

Anticancer Activity

Research has shown that methyl 3-bromobenzo[b]thiophene-2-carboxylate exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, studies indicate that this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa0.5Tubulin polymerization inhibition
MCF-70.8Induction of apoptosis
A5491.2Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, methyl 3-bromobenzo[b]thiophene-2-carboxylate has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-bromobenzo[b]thiophene-2-carboxylate is influenced by its structural components. Modifications to the bromine or carboxylate moieties can significantly alter its potency and selectivity for different biological targets. For example, replacing the bromine with a chlorine atom resulted in decreased anticancer activity, highlighting the importance of halogen substitution in enhancing biological efficacy .

Case Studies

  • In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed that administration of methyl 3-bromobenzo[b]thiophene-2-carboxylate led to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects .
  • Combination Therapy : Research indicates that combining methyl 3-bromobenzo[b]thiophene-2-carboxylate with conventional chemotherapeutic agents enhances overall therapeutic efficacy against resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylpiperidine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidine-4-carbaldehyde

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